![molecular formula C22H14N2O4S3 B2979447 双(苯并[d]噻唑-2-基甲基)噻吩-2,5-二羧酸酯 CAS No. 476355-87-0](/img/structure/B2979447.png)

双(苯并[d]噻唑-2-基甲基)噻吩-2,5-二羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

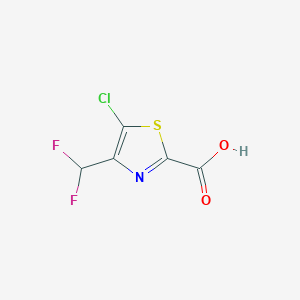

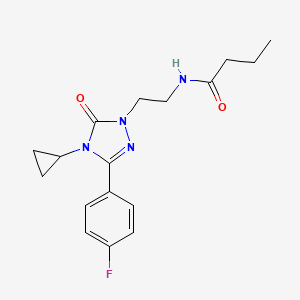

Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate is a conjugated donor-acceptor polymer with promising applications in organic electronics. It combines two distinct moieties: thiophene (as a donor) and benzothiadiazole (as an acceptor). These polymers exhibit tunable optoelectronic properties due to their narrow band gap, making them suitable for devices like photovoltaics, light-emitting diodes, and field-effect transistors .

Synthesis Analysis

The synthesis of this polymer involves a direct C-H arylation polymerization method. Notably, it employs two donor units: 3-hexylthiophene and 1,4-bis(dodecyloxy)benzene , along with the acceptor unit 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole . The methodology allows sequential addition of donor units during polymerization, resulting in soluble and characterized polymers .

Molecular Structure Analysis

The molecular structure of Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate comprises alternating thiophene and benzothiadiazole units. The conjugated backbone facilitates efficient charge transport and optical absorption. Detailed crystallographic studies would provide further insights into its three-dimensional arrangement .

Chemical Reactions Analysis

The polymerization process involves C-H arylation reactions, where C-H bonds of the donor and acceptor units are activated. This synthetic approach ensures control over molecular weight, purity, and batch-to-batch consistency. Exploring additional synthetic routes and optimizing reaction conditions could enhance the scalability and yield of these polymers .

Physical And Chemical Properties Analysis

科学研究应用

Antimicrobial Activity

This compound has been evaluated for its potential in antimicrobial activity. Research suggests that derivatives of benzo[d]thiazol can be synthesized and tested against various microbial strains to assess their effectiveness .

Fluorescent Probing

A novel fluorescent probe based on a similar scaffold has been developed for detecting cysteine, showcasing the compound’s utility in biochemical sensing and imaging .

Organic Light-Emitting Diodes (OLEDs)

Related beryllium complexes have been synthesized with the goal of developing electron transport materials for phosphorescent OLEDs, indicating potential applications in electronic devices .

Antitumor Activity

Thiazoles, which are structurally related to the compound , have shown diverse biological activities including antitumor and cytotoxic effects on human tumor cell lines .

Synthesis of Benzamides

Novel benzamides have been synthesized using benzo[d]thiazol derivatives, which could have implications in the design and development of new pharmaceuticals .

作用机制

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that thiazole compounds often undergo excited-state intramolecular proton transfer (esipt), which leads to a four-level photo-physical state . This process involves the transfer of an acidic proton from a hydroxyl or amino group to a basic acceptor such as a carbonyl oxygen or nitrogen atom in a heterocyclic compound .

Biochemical Pathways

Thiazole compounds are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole compounds are known to exhibit diverse biological activities, which can result in various molecular and cellular effects .

Action Environment

It’s worth noting that the properties of thiazole compounds can be influenced by their environment .

属性

IUPAC Name |

bis(1,3-benzothiazol-2-ylmethyl) thiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O4S3/c25-21(27-11-19-23-13-5-1-3-7-15(13)30-19)17-9-10-18(29-17)22(26)28-12-20-24-14-6-2-4-8-16(14)31-20/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJQQICNRDJTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(S3)C(=O)OCC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2979365.png)

![2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2979370.png)

![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2979373.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide](/img/structure/B2979379.png)

![[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2979380.png)

![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979386.png)